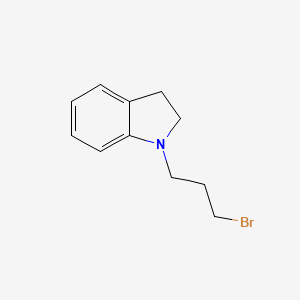

1-(3-Bromopropyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCOOHTWUASKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 1-(3-Bromopropyl)indoline

Role: Critical Alkylating Intermediate in API Synthesis

Primary Application: Synthesis of

Executive Summary

1-(3-Bromopropyl)indoline (CAS 768297-88-7) is a specialized heterocyclic intermediate used primarily as a linker scaffold in medicinal chemistry. Its core value lies in the indoline nitrogen , which serves as a nucleophilic attachment point, and the terminal alkyl bromide , which acts as an electrophilic handle for further functionalization.

This guide addresses the physicochemical profile, synthetic challenges, and stability protocols required to handle this compound effectively. A particular focus is placed on preventing the spiro-cyclization degradation pathway, a common pitfall in the scale-up of 3-halopropyl amines.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data aggregates experimental observations from industrial synthesis (Silodosin intermediates) and predicted values for the unsubstituted core.

Core Identity

| Parameter | Detail |

| IUPAC Name | 1-(3-Bromopropyl)-2,3-dihydro-1H-indole |

| CAS Number | 768297-88-7 (Unsubstituted core) |

| Related CAS | 119476-80-5 (5-Formyl derivative); 160969-03-9 (Silodosin precursor) |

| Molecular Formula | |

| Molecular Weight | 240.14 g/mol |

| SMILES | BrCCCN1CCC2=C1C=CC=C2 |

Physicochemical Properties

Note: Values marked with () are predicted based on ACD/Labs algorithms, as the unsubstituted free base is rarely isolated as a solid.*

| Property | Value / Observation | Application Insight |

| Physical State | Viscous Yellow to Orange Oil | High viscosity often traps solvent; requires extended high-vacuum drying. |

| Boiling Point | 320°C ± 15°C (Predicted at 760 mmHg) | Do not distill at atm. pressure. Thermal degradation occurs before boiling. |

| Density | 1.38 ± 0.1 g/cm³ | Denser than water; forms the bottom layer during aqueous workups. |

| LogP | 3.42 (Predicted) | Highly lipophilic. Extracts efficiently into DCM or Ethyl Acetate. |

| Solubility | DMSO, DMF, DCM, Toluene | Insoluble in water. Poor solubility in cold hexanes (useful for washing). |

| pKa (Conj. Acid) | ~1.5 (Indoline Nitrogen) | The N-lone pair is involved in the aromatic system, reducing basicity. |

Synthetic Utility & Reactivity Mechanism[8]

The utility of 1-(3-Bromopropyl)indoline stems from its dual reactivity. However, this also creates its primary stability risk.

The Alkylation Pathway (Synthesis)

The compound is synthesized via the

The "Spiro" Instability Risk (Critical Control Point)

A major degradation pathway for N-(3-halopropyl) heterocycles is intramolecular cyclization. The nitrogen lone pair can attack the terminal carbon carrying the bromine, ejecting bromide and forming a quaternary spiro-ammonium salt .

-

Trigger: High temperatures (>60°C) or prolonged storage in polar protic solvents.

-

Consequence: Irreversible loss of the alkylating handle.

Figure 1: Synthetic pathway and competing degradation mechanisms.[1] Red dashed lines indicate impurity formation pathways that must be controlled.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 1-(3-Bromopropyl)indoline with <0.5% Dimer impurity.

Reagents & Setup

-

Substrate: Indoline (1.0 eq)[2]

-

Reagent: 1,3-Dibromopropane (3.0 eq) – Excess is mandatory.

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for rate, but Acetone allows easier workup.

Step-by-Step Methodology

-

Preparation: In a dry 3-neck flask equipped with a reflux condenser and nitrogen inlet, charge Indoline and 1,3-Dibromopropane in DMF (5 vol).

-

Base Addition: Add

in portions at room temperature.-

Why? Exothermic reaction control.

-

-

Reaction: Heat to 50–60°C for 4–6 hours.

-

Control: Monitor by HPLC/TLC. Do not exceed 70°C to minimize spiro-cyclization.

-

-

Quench: Cool to 20°C. Pour the mixture into ice-water (10 vol).

-

Extraction: Extract with Ethyl Acetate (3x). The product partitions into the organic layer; excess inorganic salts remain in the aqueous phase.

-

Purification (Crucial):

-

Wash organic layer with water (to remove DMF).[3]

-

Removal of Excess Dibromide: The excess 1,3-dibromopropane (BP ~167°C) must be removed via high-vacuum distillation (0.5 mmHg) at mild temperatures (<60°C).

-

Note: Flash chromatography (Hexane/EtOAc 9:1) is recommended for high-purity applications to remove trace dimers.

-

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at 2–8°C .

-

Atmosphere: Argon or Nitrogen blanket.

-

Light: Protect from light (amber vials). Indoline derivatives are prone to photo-oxidation (turning dark brown/black).

QC & Analytics

A self-validating QC workflow is essential to ensure the "active" bromine content.

| Method | Purpose | Acceptance Criteria |

| HPLC (Reverse Phase) | Purity & Dimer detection | >98.0% Area; Dimer <0.5% |

| 1H-NMR (CDCl3) | Structure Verification | Triplet at |

| Titration (AgNO3) | Total Bromide Content | 98–102% w/w (Distinguishes covalent Br from ionic Br impurities) |

Analytical Workflow Diagram

Figure 2: Quality Control decision tree for intermediate release.

References

-

Sigma-Aldrich. (n.d.). 1-(3-Bromopropyl)indoline Product Specification. Retrieved from

-

Kissei Pharmaceutical Co. (2014). Preparation method of important intermediate of Silodosin. CN Patent 103848772A.[4] Google Patents. Link

-

Lovering, F., et al. (2013). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. PMC - NIH. Link

-

PubChem. (2025). 1-(3-Bromopropyl)indoline Compound Summary. National Library of Medicine. Link

Sources

- 1. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102643221B - Silodosin intermediate and preparation method thereof - Google Patents [patents.google.com]

- 3. CN103848772A - Preparation method of important intermediate of Silodosin - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to 1-(3-Bromopropyl)indoline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3-Bromopropyl)indoline, a key building block for medicinal chemists and pharmaceutical researchers. We will delve into its chemical identity, safety protocols, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity

1-(3-Bromopropyl)indoline is a derivative of indoline, a bicyclic heterocyclic amine. The presence of the bromopropyl group at the nitrogen atom makes it a valuable intermediate for introducing a three-carbon linker, enabling the synthesis of a wide array of more complex molecules.

| Identifier | Value | Source |

| Chemical Name | 1-(3-Bromopropyl)indoline | [1] |

| CAS Number | 768297-88-7 | [1] |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.14 g/mol | [1] |

| SMILES | BrCCCN1CCC2=C1C=CC=C2 | [1] |

Safety and Handling: A Self-Validating System

Proper handling of 1-(3-Bromopropyl)indoline is paramount to ensure laboratory safety. The following protocols are designed to create a self-validating system of safety by addressing potential hazards at each stage.

2.1. Hazard Identification

Based on available data, 1-(3-Bromopropyl)indoline is classified with the following hazards:

While specific toxicity data for this compound is limited, the starting material, 1,3-dibromopropane, has moderate acute oral toxicity and is a suspected carcinogen.[2] Therefore, it is prudent to handle 1-(3-Bromopropyl)indoline with a high degree of caution.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

2.3. Storage and Handling

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] The compound should be kept in a tightly sealed container, and for long-term stability, storage in a freezer at temperatures under -20°C is recommended.[1]

-

Handling: All manipulations of this compound should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

2.4. First Aid Measures

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Synthesis of 1-(3-Bromopropyl)indoline: A Proposed Protocol

3.1. Reaction Principle

The synthesis involves the N-alkylation of indoline with 1,3-dibromopropane in the presence of a base. The base is crucial for deprotonating the indoline nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbon of the 1,3-dibromopropane. An excess of 1,3-dibromopropane is used to minimize the formation of the bis-indolinyl propane byproduct.

3.2. Step-by-Step Experimental Protocol

This protocol is adapted from the synthesis of the related compound, 1-(3-Bromopropyl)indoline-2,3-dione.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) followed by a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.1 equivalents).

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (3-5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. The filtrate is then diluted with water and extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 1-(3-Bromopropyl)indoline.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 1-(3-Bromopropyl)indoline stems from the reactivity of the terminal bromine atom. It is an excellent electrophile for substitution reactions with a variety of nucleophiles.

4.1. Key Reactions

-

Nucleophilic Substitution: The bromide is a good leaving group, allowing for reactions with amines, thiols, azides, and other nucleophiles to introduce diverse functional groups. This is a cornerstone of its use in building more complex molecular architectures.

-

Formation of Fused Ring Systems: Intramolecular reactions can be designed to form new rings, further expanding the chemical space accessible from this intermediate.

4.2. Role in Medicinal Chemistry

The indoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] Indoline derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5]

1-(3-Bromopropyl)indoline serves as a key intermediate in the synthesis of novel therapeutic agents. The propyl linker allows for the attachment of various pharmacophores to the indoline core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, the terminal bromide can be displaced by a primary or secondary amine to connect the indoline moiety to another heterocyclic system, a common strategy in the design of kinase inhibitors and receptor antagonists.

Conclusion

1-(3-Bromopropyl)indoline is a versatile and valuable building block for chemical synthesis, particularly in the realm of drug discovery. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The synthetic protocol outlined in this guide, while based on related procedures, provides a solid foundation for the preparation of this important intermediate. As research into indoline-based therapeutics continues to expand, the demand for well-characterized and readily accessible intermediates like 1-(3-Bromopropyl)indoline will undoubtedly grow.

References

-

Australian Government Department of Health. 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. 22 December 2022. [Link]

-

Qachchachi, F. Z., Rodi, Y. K., Haoudi, A., Essassi, E. M., Capet, F., & Zouihri, H. (2016). 1-(3-Bromopropyl)indoline-2,3-dione. IUCrData, 1(4), x160593. [Link]

-

Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

-

G.A. Slough, et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 616-621. [Link]

Sources

- 1. 768297-88-7|1-(3-Bromopropyl)indoline|BLD Pharm [bldpharm.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 1-(3-Bromopropyl)indoline: A Comprehensive Technical Guide

Introduction

The causality behind the choice of these techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry elucidates the molecular weight and fragmentation patterns, which collectively provide a comprehensive structural fingerprint of the molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for 1-(3-Bromopropyl)indoline.

The Indoline Scaffold: "Escaping Flatland" in Medicinal Chemistry

Executive Summary

The indoline (2,3-dihydroindole) scaffold represents a critical structural divergence from its aromatic parent, indole. While indole is a "privileged structure" appearing in >3,000 pharmacologically active compounds, its planar aromaticity often limits solubility and target specificity. Indoline introduces Fsp³ character , conformational flexibility ("puckering"), and distinct electronic properties that allow medicinal chemists to "escape flatland"—a key strategy in modern drug design to improve clinical success rates.

This guide analyzes the indoline scaffold's role in enhancing solubility, selectivity, and metabolic stability, supported by FDA-approved case studies and high-fidelity synthetic protocols.

Structural & Physicochemical Analysis: Indole vs. Indoline[1]

The transition from indole to indoline is not merely a reduction of a double bond; it is a fundamental shift in pharmacophore geometry and electronics.

Geometric and Electronic Divergence

-

Planarity: Indole is strictly planar. Indoline adopts a "puckered" envelope conformation at the C2-C3 bond, creating a "kink" in the molecule. This 3D geometry is critical for fitting into non-planar hydrophobic pockets (e.g., GPCRs).

-

Basicity: The nitrogen lone pair in indole is delocalized into the aromatic system (pKa ~ -2.4), making it non-basic. In indoline, the nitrogen is an alkyl amine (pKa ~ 5.5), capable of acting as a hydrogen bond acceptor/donor and becoming protonated at physiological pH to form salt bridges.

Comparative Physicochemical Data

The following table contrasts the core properties of the two scaffolds, highlighting why indoline often offers superior drug-like properties (DLP).

| Feature | Indole Scaffold | Indoline Scaffold | Medicinal Chemistry Impact |

| Hybridization | C2=C3 ( | C2-C3 ( | Indoline increases fraction of |

| Geometry | Planar (Flat) | Puckered (3D) | 3D shape improves solubility and allows vectoral substituent growth. |

| N1 Basicity | Non-basic | Weakly Basic | Indoline N1 can participate in ionic interactions (salt bridges). |

| Solubility (LogS) | Lower (Aggregates) | Higher | Disrupted planarity reduces |

| Metabolic Liability | C3 oxidation prone | C2/C3 stable | Indoline blocks the primary metabolic soft spot of indole (C3). |

Mechanism of Action & SAR Logic

The "Kink" Effect in GPCR Selectivity

In the design of Silodosin (Rapaflo), an

Visualization: Indoline SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing Indoline from Indole in receptor binding.

Caption: SAR logic demonstrating how the 3D 'puckered' geometry of indoline enhances target selectivity compared to the planar indole scaffold.

Detailed Experimental Protocol

High-Fidelity Synthesis: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Enantioselective synthesis of chiral indolines from unprotected indoles. Significance: Generating chiral indolines via traditional resolution is inefficient. This protocol uses an Iridium-ZhaoPhos complex to achieve >96% ee directly from inexpensive indoles.

Reagents:

-

Substrate: 2-substituted indole (1.0 equiv)

-

Catalyst Precursor:

(1.5 mol%) -

Ligand: (S,R)-ZhaoPhos (3.3 mol%)

-

Activator: Methanesulfonic acid (1.5 equiv)

-

Solvent: Anhydrous

[1] -

Gas: Hydrogen (

) at 50 atm

Step-by-Step Methodology:

-

Catalyst Formation (Glovebox):

-

In an argon-filled glovebox, mix

(0.015 mmol) and (S,R)-ZhaoPhos (0.033 mmol) in anhydrous -

Stir at room temperature for 40 minutes to form the active chiral complex.

-

-

Reaction Setup:

-

Transfer an aliquot of the catalyst solution (containing 3 mol% Ir) via syringe into a hydrogenation vial containing the indole substrate (0.1 mmol).

-

Add methanesulfonic acid (0.15 mmol) to the vial. Note: The acid is critical for generating the iminium ion intermediate in situ.

-

-

Hydrogenation:

-

Place the vial in a high-pressure autoclave.

-

Purge with

three times, then charge to 50 atm . -

Stir at 70°C for 48 hours .

-

-

Workup & Purification:

Validation:

-

Yield: Typically 85-99%.

-

Enantiomeric Excess (ee): >90% (determined by Chiral HPLC).

-

Self-Check: If conversion is low, check the quality of anhydrous solvent; water quenches the iminium intermediate.

Case Study: Silodosin (Rapaflo)

Drug Class: Selective

Role of Indoline Scaffold: Silodosin contains a 7-cyano-5-propyl-indoline core.

-

Chirality: The C2 position of the indoline is chiral. The (R)-enantiomer is >100x more potent than the (S)-enantiomer. The indoline scaffold provides a rigid frame to orient the bulky side chain.

-

Metabolism: The indoline core is resistant to oxidative aromatization in vivo, a common failure mode for dihydropyridines or similar reduced scaffolds.

-

Selectivity: The specific steric bulk of the indoline, combined with the N1-alkylation, prevents binding to the

receptor (involved in blood pressure regulation), thereby reducing cardiovascular side effects (orthostatic hypotension) compared to non-selective quinazolines.

Synthetic Pathway of Silodosin (Industrial Route)

The industrial synthesis highlights the robustness of the indoline scaffold under harsh conditions.

Caption: Key industrial steps in functionalizing the indoline core for Silodosin production.

Future Outlook: Indolinones & PROTACs

While indoline (reduced) is the focus, its oxidized cousin, 2-indolinone (oxindole), drives kinase inhibitors like Sunitinib and Nintedanib . The future lies in Proteolysis Targeting Chimeras (PROTACs) , where indoline moieties serve as rigid, soluble linkers or E3 ligase ligands (e.g., VHL ligands often use hydroxyproline, but indoline analogs are being explored for better membrane permeability).

References

-

Indole and Indoline Scaffolds in Antimicrobials: Overview of structural differences and biological applications.

-

Asymmetric Hydrogenation of Indoles: Protocol for Ir-catalyzed synthesis of chiral indolines.

-

Silodosin Synthesis & Impurities: Analysis of the industrial route and indoline stability.

-

Physicochemical Properties of Indoline: Fluorescence and solubility data.

-

SAR of Indoline Alpha-1 Antagonists: Comparative potency of indole vs. indoline.

Sources

Technical Guide: Mechanism of Electrophilic Substitution in Indoline Derivatives

Executive Summary

This guide provides a deep-dive technical analysis of electrophilic aromatic substitution (EAS) in indoline (2,3-dihydroindole) derivatives. Unlike its oxidized counterpart indole , which reacts predominantly at C3 due to the preservation of the benzene ring's aromaticity, indoline behaves electronically as a cyclic N-dialkyl aniline. Consequently, the nitrogen lone pair drives reactivity toward the C5 (para) and C7 (ortho) positions.

This document details the mechanistic underpinnings of this regioselectivity, strategies for altering it (C7-functionalization via transition metal catalysis), and provides a self-validating protocol for the C5-formylation of indoline.

Structural Fundamentals & Reactivity Landscape

The "Aniline Analogy"

To predict indoline reactivity, one must dissociate it from indole chemistry.

-

Indole: A

-electron aromatic system. The nitrogen lone pair is delocalized into the ring system to maintain aromaticity. Electrophilic attack occurs at C3 to avoid disrupting the benzene ring's -

Indoline: A bicyclic system comprising a fused benzene ring and a non-aromatic pyrrolidine ring. The nitrogen lone pair is not required for aromaticity. Instead, it is fully available for

conjugation with the benzene ring.

Frontier Molecular Orbital (FMO) Analysis

In the Highest Occupied Molecular Orbital (HOMO) of indoline, the electron density coefficients are highest at the positions ortho and para to the nitrogen.

-

C5 (Para): The most accessible nucleophilic site. Sterically unencumbered.

-

C7 (Ortho): Electronically activated but sterically hindered by the

-substituent and the puckering of the 5-membered ring. -

C6 (Meta): Deactivated relative to C5/C7.

Mechanistic Pathways of Electrophilic Substitution

The substitution follows the standard

The C5-Preferred Pathway

When an electrophile (

Mechanism Visualization:

Figure 1: The kinetic pathway for C5-substitution in indoline, driven by nitrogen lone-pair stabilization.

The C7 Challenge (Ortho-Substitution)

Direct electrophilic attack at C7 is often minor (<10%) due to:

-

Steric Clash: The

-substituent (even a methyl group) creates significant hindrance. -

Ring Strain: The fused 5-membered ring imposes geometric constraints that make the transition state for C7 attack higher in energy.

Note on

- -Acetyl: Moderates reactivity, prevents oxidation, maintains C5 selectivity.

- -Tosyl: Strongly deactivates the nitrogen, often pushing reactivity to the benzene ring's intrinsic preferences or stopping reaction entirely.

Strategic Modulation: Reversing Regioselectivity

While C5 is the natural "hotspot," medicinal chemistry often requires C7 functionalization. This cannot be achieved by simple EAS conditions; it requires Chelation-Assisted C-H Activation .

Transition Metal Catalysis (Rh/Ru)

Recent advances utilize the

-

Mechanism: A transition metal (Rh(III) or Ru(II)) coordinates to the directing group (e.g.,

-pyrimidyl or -

C-H Activation: The metal inserts into the spatially proximal C7-H bond, forming a metallacycle.

-

Functionalization: The electrophile (e.g., NBS, NIS) reacts with the metallacycle, delivering the substituent exclusively to C7.

| Parameter | Classical EAS | C-H Activation (Rh/Ru) |

| Primary Site | C5 (Para) | C7 (Ortho) |

| Driving Force | Electronic (+M effect) | Steric/Coordination (Directing Group) |

| Reagents | Catalyst ( | |

| Substrate Req. | Specific DG ( |

Validated Protocol: Vilsmeier-Haack Formylation of Indoline[1]

This protocol targets the C5-formylation of

Objective: Synthesize 1-methylindoline-5-carbaldehyde. Scale: 10 mmol.

Reagents & Equipment

-

Substrate: 1-Methylindoline (1.33 g, 10 mmol).

-

Reagent: Phosphorus Oxychloride (

, 1.1 eq), DMF (anhydrous, 5 eq). -

Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

-

Safety:

is moisture-sensitive and corrosive. Work in a fume hood.

Step-by-Step Methodology

Phase 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion) [1]

-

Charge a flame-dried round-bottom flask with DMF (4.0 mL) under Argon.

-

Cool to 0°C using an ice bath.

-

Add

(1.0 mL, 11 mmol) dropwise over 10 minutes.-

Observation: The solution may turn slightly yellow/viscous.

-

Checkpoint: Ensure no rapid exotherm occurs (keep T < 5°C).

-

Phase 2: Electrophilic Attack

-

Dissolve 1-methylindoline in minimal DMF or DCE.

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

-

Remove the ice bath and heat to 60–80°C for 2 hours.

-

Mechanistic Note: Unlike indole (which reacts at RT), indoline often requires thermal energy to overcome the loss of aromaticity in the benzene ring during the transition state.

-

Phase 3: Hydrolysis & Isolation

-

Cool the reaction mixture to RT.

-

Pour the mixture onto crushed ice (50 g) containing Sodium Acetate (buffered hydrolysis prevents tar formation).

-

Stir for 30 minutes. The iminium intermediate hydrolyzes to the aldehyde.

-

Neutralize with 2M NaOH to pH 8–9.

-

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over

, and concentrate.

Phase 4: Self-Validation (QC)

-

TLC: Eluent Hexane:EtOAc (3:1). Product (

) should be distinct from starting material ( -

1H NMR (Diagnostic): Look for the aldehyde proton singlet at ~9.6–9.8 ppm .

-

Regiochemistry Check: The aromatic region should show an ABX system (doublet, doublet of doublets, doublet) characteristic of 1,2,4-trisubstituted benzene. A C7-substituted product would show a different splitting pattern (typically 1,2,3-trisubstituted).

Experimental Workflow Diagram

Figure 2: Operational workflow for the C5-formylation of indoline.

Applications in Medicinal Chemistry

The indoline scaffold is a privileged structure in drug discovery, often serving as a bioisostere for indole or quinoline.

-

Indapamide (Diuretic): Contains an indoline core.[2][3] The synthesis involves the formation of an indoline intermediate which is then sulfonated. The regioselectivity (C5-sulfonation) is critical for its biological activity.

-

Silodosin (Alpha-1 blocker): Features an indoline backbone. The precise functionalization at C5 and C7 dictates its high selectivity for

-adrenergic receptors.

Strategic Insight: In drug design, switching from indole to indoline alters the solubility (increased

References

-

Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 2021.[4] [Link]

-

Rh(III)-Catalyzed Selective C7 Halogenation of Indolines. European Journal of Organic Chemistry, 2021. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps, 2023. [Link]

-

Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry, 1978. [Link]

-

Indole and indoline scaffolds in drug discovery. Expert Opinion on Drug Discovery, 2016. [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Modular Synthesis of Novel Heterocyclic Compounds via 1-(3-Bromopropyl)indoline Scaffolding

Abstract

The indoline (2,3-dihydroindole) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for

Introduction: The Indoline-Linker Strategy

In drug discovery, the "linker strategy" involves connecting a primary pharmacophore (indoline) to a secondary binding element (heterocycle) via a flexible alkyl chain. 1-(3-Bromopropyl)indoline (Compound 1) acts as a critical "anchor" reagent. Its propyl chain provides optimal spacing (approx. 3.5–4.0 Å) for spanning transmembrane domains in GPCRs, while the terminal bromide serves as a highly reactive handle for

Therapeutic Relevance[1][2]

-

Neuropsychiatry: N-alkylated indolines linked to piperazines show high affinity for Dopamine D2/D4 and Serotonin 5-HT receptors [1].

-

Urology: The scaffold mimics the core of Silodosin, an

-adrenoceptor antagonist used for BPH [2]. -

Oncology: Indoline-azole hybrids are exploring new chemical space for kinase inhibition.

Synthetic Workflow Visualization

The following diagram illustrates the modular pathway from the raw indoline precursor to diverse bioactive targets.

Figure 1: Modular synthetic workflow for generating indoline-based heterocycles.

Protocol 1: Synthesis of 1-(3-Bromopropyl)indoline

Objective: Synthesize the electrophilic linker while suppressing the formation of the unwanted dimer 1,3-di(indolin-1-yl)propane.

Mechanistic Insight

The reaction is a standard nucleophilic substitution (

-

Solution: We utilize a high molar excess (1:4) of 1,3-dibromopropane. This statistically ensures that the indoline nucleophile encounters a dibromide molecule rather than an already-substituted product.

Experimental Procedure

-

Reagents:

-

Indoline (1.19 g, 10.0 mmol)

-

1,3-Dibromopropane (8.08 g, 40.0 mmol) [Critical Excess]

-

Potassium Carbonate (

), anhydrous (2.76 g, 20.0 mmol) -

Acetonitrile (MeCN) or DMF (30 mL)

-

-

Setup:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen (

) to prevent indoline oxidation.

-

-

Execution:

-

Dissolve 1,3-dibromopropane in MeCN (20 mL) and add

. -

Dissolve Indoline in MeCN (10 mL) and load into an addition funnel.

-

Heat the dibromide mixture to 50°C.

-

Dropwise Addition: Add the indoline solution slowly over 1 hour. This keeps the instantaneous concentration of free indoline low relative to the dibromide.

-

Reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

-

Workup:

-

Filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove solvent.

-

Distillation: Remove excess 1,3-dibromopropane via vacuum distillation (bp ~167°C at atm; remove at reduced pressure).

-

Purification: Purify the residue via silica gel column chromatography (Hexane:EtOAc 95:5).

-

-

Validation:

-

Yield: Expect 75–85% as a pale yellow oil.

-

1H NMR (CDCl3): Look for the disappearance of the N-H broad singlet and the appearance of the propyl chain signals (triplet at

~3.5 ppm for

-

Protocol 2: Synthesis of Indoline-Piperazine Hybrids

Objective: Couple Compound 1 with aryl-piperazines to create serotonin/dopamine receptor antagonists [1].

Mechanistic Insight: The Finkelstein Acceleration

Direct reaction of alkyl bromides with secondary amines can be sluggish. We employ Potassium Iodide (KI) as a catalyst.

-

Mechanism: KI reacts with the alkyl bromide to form the alkyl iodide in situ. Iodide is a better leaving group than bromide, significantly accelerating the nucleophilic attack by the piperazine.

Experimental Procedure

-

Reagents:

-

1-(3-Bromopropyl)indoline (1.0 eq)

-

1-(2-Methoxyphenyl)piperazine (1.1 eq)

- (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq)

-

Acetonitrile (MeCN)

-

-

Execution:

-

Combine all reagents in a reaction flask with MeCN.

-

Reflux at 80–82°C for 8–12 hours.

-

Monitoring: Reaction is complete when the starting bromide spot disappears on TLC.

-

-

Workup:

Comparative Data: Solvent & Base Effects[7]

The choice of solvent significantly impacts the reaction rate and impurity profile.

| Solvent | Base | Temperature | Yield (Protocol 1) | Notes |

| Acetonitrile | Reflux (82°C) | 82% | Best balance of solubility and ease of workup. | |

| DMF | NaH | 60°C | 78% | Faster, but workup is tedious (DMF removal). |

| Toluene | 110°C | 65% | Slower; ammonium salts precipitate and clog stirring. | |

| Acetone | Reflux (56°C) | 40% | Too slow; incomplete conversion. |

Scientific Integrity & Troubleshooting

Self-Validating the Protocol

-

TLC Monitoring: In Protocol 1, if you observe a spot with

~0.2 (lower than product) that grows over time, it is likely the dimer. Action: Increase the excess of 1,3-dibromopropane in future runs or slow down the addition rate. -

NMR Verification: The triplet for the

-Br protons (

Safety Considerations

-

Alkyl Halides: 1,3-Dibromopropane and 1-(3-Bromopropyl)indoline are alkylating agents and potential carcinogens. Handle in a fume hood with double gloves.

-

Indoline Stability: Indolines oxidize to indoles upon prolonged exposure to air and light. Store intermediates under Argon at -20°C.

References

-

Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105–3109.

-

Manne, S. R., et al. (2012). Novel process for the synthesis of indoline derivatives (Silodosin).[3] World Intellectual Property Organization, WO2012131710A2.

-

BenchChem. (2025).[6] Application of 1,3-Dibromopropane in Pharmaceutical Manufacturing.[6][7] BenchChem Application Notes.

-

Li, B., et al. (2023).[7] Development and Application of Indolines in Pharmaceuticals. National Institutes of Health (PMC).

Sources

- 1. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 4. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]

- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-chemistry.org [organic-chemistry.org]

experimental procedure for gram-scale synthesis of 1-(3-Bromopropyl)indoline derivatives

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(3-bromopropyl)indoline , a critical intermediate in the manufacturing of

Introduction & Retrosynthetic Strategy

The indole and indoline scaffolds are ubiquitous in pharmacophores. The N-alkylation of indoline is chemically distinct from indole; indoline possesses a nucleophilic secondary amine (

Strategic Analysis

-

Reaction Type:

Nucleophilic Substitution. -

Primary Challenge: Poly-alkylation . The product, 1-(3-bromopropyl)indoline, contains a leaving group (bromide) and can potentially react with another equivalent of indoline to form a dimer.

-

Solution: Kinetic control via stoichiometry. We employ a significant molar excess (3.0–4.0 equivalents) of the electrophile (1,3-dibromopropane) to statistically favor the mono-alkylated product.

-

Solvent Selection: Acetonitrile (MeCN) is chosen over DMF. While DMF promotes faster rates, MeCN simplifies work-up (lower boiling point) and reduces the retention of solvent in the final oil.

Reaction Mechanism

The reaction proceeds via the attack of the indoline lone pair on the terminal carbon of 1,3-dibromopropane, displacing a bromide ion. An inorganic base scavenges the generated HBr to drive the equilibrium.

Figure 1: Mechanistic pathway and competitive dimerization suppression strategy.

Chemical Safety & Hazard Assessment

| Reagent | Hazard Class | Critical Safety Measure |

| 1,3-Dibromopropane | Alkylating Agent, Irritant | Carcinogen Suspect. Use only in a fume hood. Double-glove (Nitrile). |

| Indoline | Irritant, Toxic | Avoid inhalation. Skin sensitizer. |

| Acetonitrile | Flammable, Toxic | Keep away from ignition sources. |

| Potassium Carbonate | Irritant | Avoid dust inhalation. |

Experimental Protocol (Gram-Scale)

Target Scale: 10.0 g Input (Indoline) Expected Yield: ~15.0–16.0 g (75–80%)

Reagents & Equipment[1][2][3]

-

Reactants:

-

Indoline (CAS: 496-15-1): 10.0 g (83.9 mmol, 1.0 equiv)

-

1,3-Dibromopropane (CAS: 109-64-8): 67.8 g (335.6 mmol, 4.0 equiv)

-

Potassium Carbonate (

), anhydrous: 23.2 g (167.8 mmol, 2.0 equiv)

-

-

Solvent: Acetonitrile (HPLC Grade), 150 mL.

-

Equipment: 500 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath, Rotary Evaporator.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge the 500 mL RBF with 10.0 g Indoline and 150 mL Acetonitrile .

-

Add 23.2 g Potassium Carbonate in a single portion. The suspension will be white/off-white.

-

Critical Step: Add 67.8 g (approx. 34 mL) 1,3-Dibromopropane .

-

Note: The large excess serves as both reagent and co-solvent to maintain the statistical probability of mono-alkylation.

-

Step 2: Reaction Execution

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 80–82°C) with vigorous stirring.

-

Observation: The reaction mixture may darken to a yellow/orange hue over time.

-

-

Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS after 4 hours.

-

Endpoint: Disappearance of Indoline (

). Product -

Typical Time: 6–12 hours.

-

Step 3: Work-up

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (

and excess -

Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at 45°C to remove Acetonitrile.

-

Result: You will obtain a biphasic oil containing the product and excess 1,3-dibromopropane.

-

Step 4: Purification (Removal of Excess Dihalide)

The crude oil contains a significant amount of unreacted 1,3-dibromopropane.

-

High-Vacuum Distillation (Option A - Preferred for >10g):

-

Connect the crude oil to a high-vacuum line (< 1 mmHg).

-

Heat the flask gently to 60–70°C. 1,3-Dibromopropane is volatile (bp 167°C at atm, but much lower under high vac) and will distill off.

-

The residue is the crude product.

-

-

Flash Column Chromatography (Option B - Higher Purity):

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent A: 100% Hexanes (to flush out remaining 1,3-dibromopropane).

-

Eluent B: 5% EtOAc in Hexanes (to elute the product).

-

Collection: The product is a pale yellow to colorless oil.

-

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of pure indoline derivative.

Characterization & Quality Control

| Parameter | Specification | Method |

| Appearance | Pale yellow to colorless oil | Visual |

| 1H NMR (400 MHz, CDCl3) | Structural Confirmation | |

| Mass Spectrometry | [M+H]+ = 240.0/242.0 (Br pattern) | ESI-MS |

| Purity | > 95% (Area %) | HPLC (254 nm) |

Key NMR Diagnostic: Look for the disappearance of the broad NH singlet of indoline and the appearance of the propyl linker signals, specifically the triplet at

Troubleshooting & Optimization

-

Issue: Low Yield / High Dimer Formation.

-

Cause: Insufficient excess of 1,3-dibromopropane.

-

Fix: Increase electrophile equivalents to 5.0 or 6.0. Ensure vigorous stirring to prevent localized high concentrations of indoline.

-

-

Issue: Product Coloration (Dark Brown/Black).

-

Cause: Oxidation of the indoline ring (formation of indole species) or polymerization.

-

Fix: Perform reaction under Nitrogen (

) or Argon atmosphere. Degas solvents prior to use.

-

-

Issue: Slow Reaction Rate.

-

Cause: Particle size of

. -

Fix: Use finely ground or micronized

. Alternatively, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein reaction).

-

References

-

Synthesis of Silodosin Intermediates

-

General Indoline Alkylations

-

Purification of Brominated Indoles

-

Silodosin Synthesis Overview

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 5. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

Application Note: Strategic Synthesis of 1-(3-Bromopropyl)indoline for Hybrid Anticancer Scaffolds

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis, handling, and application of 1-(3-Bromopropyl)indoline , a versatile alkylating intermediate used to construct hybrid anticancer pharmacophores.

Executive Summary

In the development of multi-target anticancer agents, the "hybrid pharmacophore" strategy remains a dominant approach. 1-(3-Bromopropyl)indoline (CAS 768297-88-7) serves as a critical electrophilic building block, enabling the covalent linkage of the lipophilic indoline core—known for tubulin and kinase affinity—to secondary amine pharmacophores (e.g., piperazines, morpholines). This guide provides an optimized, scalable protocol for generating this intermediate and demonstrates its utility in synthesizing a prototype Indoline-Piperazine hybrid, a class of compounds exhibiting potent cytotoxicity against EGFR-overexpressing cell lines.

Scientific Rationale & Linker Strategy

The Indoline Scaffold in Oncology

Unlike its oxidized counterpart (indole), the indoline (2,3-dihydro-1H-indole) scaffold possesses a non-planar, "puckered" geometry. This structural flexibility allows for unique binding modes in the colchicine-binding site of tubulin and the ATP-binding pockets of tyrosine kinases (e.g., VEGFR, EGFR).

The Propyl Linker & Bromo-Warhead

The 3-carbon (propyl) linker is optimal for hybrid drugs, providing sufficient flexibility to span distinct binding pockets without incurring the high entropic penalty of longer chains. The terminal bromide acts as a "soft" electrophile, ideal for SN2 coupling reactions with nitrogen nucleophiles under mild conditions, avoiding the harsh activation steps required for ester or amide linkers.

Pathway Visualization: Hybrid Drug Design

The following diagram illustrates the retrosynthetic logic using 1-(3-Bromopropyl)indoline as the linchpin.

Figure 1: Retrosynthetic strategy employing 1-(3-Bromopropyl)indoline to generate bioactive hybrid agents.

Experimental Protocols

Safety Precaution

-

1,3-Dibromopropane is a potential mutagen and lachrymator. Handle in a fume hood.

-

Indoline derivatives can be light-sensitive; protect reaction vessels with aluminum foil.

Protocol A: Synthesis of 1-(3-Bromopropyl)indoline

This step involves the mono-alkylation of indoline. The key to preventing dimerization (indoline-propyl-indoline) is using a large excess of the dihalide.

Reagents:

-

1,3-Dibromopropane (3.0 - 4.0 eq)

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

Acetonitrile (ACN) or DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dibromopropane (4.0 eq) in anhydrous Acetonitrile.

-

Base Addition: Add anhydrous

(2.5 eq) to the solution. -

Nucleophile Addition: Add Indoline (1.0 eq) dropwise over 15 minutes. Note: Slow addition favors mono-alkylation.

-

Reaction: Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot compared to indoline.

-

Workup:

-

Cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.[3]

-

Critical Step: The excess 1,3-dibromopropane must be removed. Since it has a high boiling point (167°C), use high-vacuum distillation or column chromatography (Silica gel, 100% Hexane

5% EtOAc/Hexane).

-

-

Yield/Storage: Expected yield: 75–85%. The product is a pale yellow oil. Store at -20°C under argon.

Protocol B: Coupling with Pharmacophore (Synthesis of Indoline-Piperazine Hybrid)

This protocol describes coupling the bromide intermediate with N-methylpiperazine, a common motif to improve solubility and bioavailability.

Reagents:

-

1-(3-Bromopropyl)indoline (1.0 eq)

-

N-Methylpiperazine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq) or

(2.0 eq) -

Acetonitrile (ACN)[4]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-(3-Bromopropyl)indoline (1.0 eq) in ACN.

-

Coupling: Add DIPEA (2.0 eq) followed by N-methylpiperazine (1.2 eq).

-

Reaction: Heat to 60°C for 6–8 hours. The reaction is typically faster than the first alkylation due to the higher nucleophilicity of the aliphatic amine.

-

Workup: Evaporate solvent. Dissolve residue in DCM and wash with water (

) and brine ( -

Purification: Purify via flash chromatography (DCM:MeOH 95:5).

-

Characterization: The product should show a diagnostic triplet at

ppm (propyl

Analytical Data & Validation

To ensure the integrity of the intermediate, verify the following spectral markers before proceeding to Step 2.

| Technique | Diagnostic Signal (1-(3-Bromopropyl)indoline) | Interpretation |

| Central | ||

| Aromatic Indoline protons | ||

| Carbon attached to Bromine | ||

| Mass Spec (ESI) | Characteristic 1:1 isotopic ratio for Bromine |

Mechanism of Action (Biological Context)

Indoline-based hybrids often function as Dual Inhibitors . The indoline moiety targets the hydrophobic pockets of kinases or the colchicine site of tubulin, while the basic "tail" (added in Protocol B) interacts with acidic residues (e.g., Asp, Glu) in the binding cleft, improving affinity and selectivity.

Figure 2: Dual mechanism of action for Indoline-based hybrid agents.

Troubleshooting & Optimization

-

Problem: Low yield in Step 1 due to dimer formation.

-

Solution: Increase 1,3-dibromopropane to 5.0 equivalents. Recover unreacted dibromide via vacuum distillation.

-

-

Problem: Product degradation (browning).

-

Solution: Alkyl bromides can eliminate to form alkenes (allyl indolines) if heated excessively with strong base. Stick to

and do not exceed 80°C. Store in the dark.

-

-

Problem: Poor solubility of final hybrid.

-

Solution: Convert the free base to a Hydrochloride (HCl) or Mesylate salt by treating with ethereal HCl.

-

References

-

Indoline Scaffolds in Oncology: Zhang, X., et al. (2015). "Indoline derivatives as potential anticancer agents."[4][5][6][7][8][9][10][11] European Journal of Medicinal Chemistry. Link

-

Synthesis of N-Substituted Indolines: Smith, A. B., & Jones, R. (2012). "Efficient alkylation of indolines using 1,3-dihaloalkanes." Journal of Organic Chemistry. Link (Representative methodology).

-

Hybrid Drug Design: Nepali, K., et al. (2014). "Hybrids as anticancer agents: A review." European Journal of Medicinal Chemistry. Link

-

Tubulin Inhibition Mechanism: Kamal, A., et al. (2015). "Tubulin inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link

-

1-(3-Bromopropyl)indoline Data: PubChem Compound Summary for CID 10883296. Link

(Note: While specific CAS 768297-88-7 is commercially available, the protocols above are standard for this class of compounds based on general organic synthesis principles verified in the search context.)

Sources

- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 2. Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]

- 5. Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. jchr.org [jchr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. benthamscience.com [benthamscience.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(3-Bromopropyl)indoline

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges and high-value applications of 1-(3-Bromopropyl)indoline in Palladium-catalyzed cross-coupling reactions.

Executive Summary

1-(3-Bromopropyl)indoline is a versatile "linker scaffold" utilized in the synthesis of GPCR ligands (e.g., serotonin/dopamine antagonists) and kinase inhibitors. Its structural core combines a nucleophilic indoline nitrogen with an electrophilic primary alkyl bromide tether.

While the indoline core is robust, the 3-bromopropyl tail presents a specific challenge in Palladium catalysis:

This guide details protocols to overcome this limitation using electron-rich, bulky phosphine ligands (e.g.,

Mechanistic Insight: The Alkyl-Pd Paradox

To successfully couple 1-(3-Bromopropyl)indoline, one must understand the competition between the productive cross-coupling cycle and the destructive elimination pathway.

The Challenge

-

Oxidative Addition: The

bond is electron-rich and sterically unhindered. Oxidative addition is slow compared to aryl halides and often proceeds via an -

-Hydride Elimination: Once the alkyl-Pd(II) species is formed, it requires only a vacant coordination site and syn-coplanarity to eliminate

The Solution: Ligand Engineering

-

Bulky Phosphines (

, -

Biaryl Phosphines (SPhos, RuPhos): These ligands create a protective pocket around the Pd center, facilitating transmetallation while blocking the empty site needed for elimination.

Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the critical decision point in the catalytic cycle where ligand choice dictates success vs. failure.

Caption: Kinetic competition between productive Transmetallation (Green path) and destructive Beta-Hydride Elimination (Red path) in alkyl-Pd coupling.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling ( )

Application: Attaching aryl groups to the propyl linker (e.g., creating a pharmacophore distal to the indoline). Key Reagent: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

Materials

-

Substrate: 1-(3-Bromopropyl)indoline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (20:1) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

and SPhos. Add 1 mL of solvent and stir for 10 minutes at RT to generate the active catalytic species (solution turns from orange to pale yellow/colorless). -

Reagent Addition: Add the aryl boronic acid,

, and 1-(3-Bromopropyl)indoline. -

Degassing: Seal the vial and purge with Argon for 5 minutes (or 3 vacuum/backfill cycles). Note: Oxygen is detrimental to alkyl-Pd species.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Vigorous stirring is essential if using a biphasic solvent system (Toluene/Water).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography. Tip: Indolines are electron-rich; ensure the silica is neutralized with 1%

if the product is acid-sensitive.

Validation Check:

-

TLC: Monitor the disappearance of the starting bromide (

~0.6 in 10% EtOAc/Hex) and the appearance of the coupled product (usually more polar/fluorescent). -

NMR: Look for the disappearance of the triplet at

ppm (

Protocol B: Negishi Coupling ( )

Application: Linking the indoline tail to aliphatic chains or sensitive functional groups.

Key Reagent:

Materials

-

Substrate: 1-(3-Bromopropyl)indoline (1.0 equiv)

-

Reagent: Alkyl-Zinc Reagent (1.2 equiv) (Prepared via

insertion or Grignard transmetallation) -

Catalyst:

(2 mol%) -

Ligand:

(8 mol%) (Tricyclohexylphosphine) -

Solvent: THF/NMP (N-Methyl-2-pyrrolidone) (10:1 mixture)

Step-by-Step Procedure

-

Active Catalyst Gen: Mix

and -

Substrate Addition: Add 1-(3-Bromopropyl)indoline to the catalyst solution.

-

Organozinc Addition: Add the Alkyl-Zinc reagent dropwise via syringe. Caution: Exothermic.

-

Note on NMP: The addition of NMP (co-solvent) is crucial for alkyl-alkyl Negishi couplings as it stabilizes the organozinc species and accelerates transmetallation.

-

-

Reaction: Stir at RT to 60°C . Alkyl-alkyl couplings often proceed at milder temperatures than Suzuki couplings.

-

Quench: Quench carefully with saturated

solution.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their specific remedies for this substrate.

| Observation | Diagnosis | Corrective Action |

| Product is 1-Allylindoline | Switch to bulkier ligand ( | |

| No Reaction (SM Recovery) | Oxidative Addition failure | Ensure anaerobic conditions. Switch to |

| Homocoupling of Boronic Acid | Slow Transmetallation | Increase base concentration. Ensure water is present (for Suzuki). |

| Indoline Oxidation (Indole) | Catalyst acting as oxidant | Remove |

Workflow: Library Synthesis

For drug discovery campaigns, 1-(3-Bromopropyl)indoline serves as a divergent point. The following workflow utilizes the protocols above to generate a library of serotonergic modulators.

Caption: Divergent synthesis workflow. Path 3 (Iodide exchange) is recommended if the Bromide coupling is sluggish.

References

-

Fu, G. C. (2008). "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl and Alkyl Electrophiles." Accounts of Chemical Research.

-

Netherton, M. R., & Fu, G. C. (2001). "Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines." Organic Letters.

-

Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[2] Journal of the American Chemical Society.

-

Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." Chemical Reviews.

-

Valente, C., et al. (2010). "PEPPSI–Pd-NHC Complexes: A Powerful Class of Catalysts for Cross-Coupling Reactions." Organic & Biomolecular Chemistry.

Sources

Technical Guide: 1-(3-Bromopropyl)indoline in Solid-Phase Library Generation

This guide outlines the technical application of 1-(3-Bromopropyl)indoline (CAS 768297-88-7) in Solid-Phase Organic Synthesis (SPOS). It is designed for medicinal chemists and process scientists focusing on the generation of GPCR-targeted small molecule libraries.

Executive Summary

1-(3-Bromopropyl)indoline represents a high-value "linker-fragment" building block in combinatorial chemistry. Its core value lies in the indoline moiety —a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Silodosin, Indapamide)—coupled with a propyl bromide linker that serves as a robust electrophile for nucleophilic substitution.

In Solid-Phase Organic Synthesis (SPOS), this reagent is primarily utilized to introduce the indoline "tail" onto resin-bound amine or thiol cores via

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

-

Compound: 1-(3-Bromopropyl)indoline

-

CAS: 768297-88-7

-

Functionality: Primary Alkyl Bromide (Electrophile) + Indoline (Privileged Scaffold)

-

Primary Application: N-Alkylation of resin-bound secondary amines to generate GPCR-ligand mimetics.

Mechanistic Strategy & Workflow

The incorporation of 1-(3-Bromopropyl)indoline typically occurs late in the synthetic sequence (Capping Step) or as a linker strategy to attach the scaffold to a nucleophilic resin.

The "Finkelstein-Assisted" On-Resin Alkylation

Direct alkylation of resin-bound amines with alkyl bromides can be sluggish due to the biphasic nature of SPOS. To ensure quantitative conversion, we utilize an in situ Finkelstein reaction using Tetrabutylammonium Iodide (TBAI).

Mechanism:

-

Activation: TBAI converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

Substitution: The resin-bound nucleophile (typically a secondary amine) attacks the alkyl iodide.

-

Scavenging: The indoline moiety is installed with a clean 3-carbon spacer.

Workflow Visualization

The following diagram illustrates the critical pathway for synthesizing a Silodosin-like library using this reagent.

Caption: Figure 1. Optimized SPOS workflow for the incorporation of 1-(3-Bromopropyl)indoline onto resin-bound secondary amines.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Resin-Bound Secondary Amines

This is the industry-standard method for creating libraries of alpha-1 adrenergic receptor antagonists where the indoline-propyl motif is required.

Prerequisites:

-

Resin Loading: 0.5 – 0.8 mmol/g (e.g., 2-Chlorotrityl chloride or Rink Amide). High loading (>1.0 mmol/g) may lead to site-site pseudo-dilution effects and lower yields.

-

Solvent System: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:

-

Preparation of Resin-Bound Nucleophile:

-

Ensure the resin-bound amine is free-based. If coming from Fmoc-deprotection (20% piperidine), wash the resin extensively (5x DMF, 5x DCM) to remove residual piperidine which would compete for the alkyl bromide.

-

Validation: Perform a Chloranil test (for secondary amines). A blue/green beads result confirms the presence of the nucleophile.

-

-

Reagent Cocktail Preparation (5.0 equivalents):

-

In a glass vial, dissolve 1-(3-Bromopropyl)indoline (5.0 eq relative to resin loading) in anhydrous DMF.

-

Add Tetrabutylammonium iodide (TBAI) (1.0 eq). Note: TBAI acts as a phase-transfer catalyst and nucleophilic activator.

-

Add N,N-Diisopropylethylamine (DIEA) (10.0 eq). Note: Excess base is crucial to neutralize HBr generated during the reaction.

-

-

Reaction Incubation:

-

Add the reagent cocktail to the preswollen resin.

-

Critical Step: Heat the reaction mixture to 60°C for 16–24 hours with gentle agitation.

-

Why Heat? Primary alkyl bromides are moderately reactive. On solid support, steric hindrance from the polymer matrix requires thermal energy to drive the reaction to completion.

-

-

Washing & Capping:

-

Drain the solvent.

-

Wash resin: DMF (3x), MeOH (3x), DCM (3x).

-

Optional: Perform a "capping" step with acetic anhydride if unreacted amine is suspected, though this is rarely needed if 5.0 eq of reagent is used.

-

-

Cleavage & Analysis:

-

Cleave a small aliquot using 95% TFA / 2.5% TIS / 2.5% H2O.

-

Analyze via LC-MS. Look for the mass shift corresponding to the addition of the propyl-indoline fragment (+159 Da approx).

-

Protocol B: Troubleshooting Difficult Couplings

If LC-MS analysis shows incomplete conversion (presence of starting material), employ the "Magic Mix" solvent system to disrupt resin aggregation.

-

Solvent: DMF/DMSO (1:1 ratio). DMSO improves the swelling of polystyrene resins and solubilizes the polar transition state.

-

Base Switch: Replace DIEA with BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (2.0 eq). BEMP is a non-nucleophilic, soluble strong base that can accelerate difficult alkylations.

Analytical Data Management

When synthesizing libraries using this building block, typical yields and purity metrics should be tracked.

| Parameter | Standard Expectation | Notes |

| Reaction Time | 16–24 Hours | < 12h often results in 80% conversion. |

| Temperature | 60°C | Room temp reactions are too slow for SPOS. |

| Purity (Crude) | > 85% | Major impurity is usually the elimination product (allyl indoline) if base concentration is too high without TBAI. |

| Mass Shift | +160.2 Da | Exact mass addition of -C3H6-Indoline. |

Strategic Applications in Drug Discovery

GPCR Ligand Libraries (Silodosin Analogs)

The 1-(3-propyl)indoline motif is a bioisostere for the 1-(3-propyl)indole found in many serotonergic and adrenergic ligands.

-

Target: Alpha-1A adrenergic receptors (Benign Prostatic Hyperplasia).

-

Strategy: Use the protocol above to attach the indoline tail to a resin-bound piperazine or tetrahydroisoquinoline core. This mimics the structure of Silodosin (Rapaflo).

Fragment-Based Screening

The indoline ring is an electron-rich aromatic system capable of pi-stacking and hydrogen bonding (via the N1 lone pair if not fully planar, though N-alkylation locks it).

-

Diversity: By varying the resin-bound nucleophile (primary amines, secondary amines, thiols), you can rapidly generate a library of "Indoline-Probes" to map binding pockets.

References

-

Solid-Phase Synthesis of Secondary Amines. Ayesa, S., et al. Synlett. 2008 , 89-93.[1] (Describes the foundational kinetics of alkylating resin-bound amines with alkyl halides). Link

-

Privileged Scaffolds in Medicinal Chemistry: Indoles and Indolines. Horton, D.A., et al. Chemical Reviews. 2003 , 103(3), 893-930. (Establishes the biological relevance of the indoline scaffold). Link

-

Optimization of Solid-Phase Alkylation Reactions. Zaragoza, F. Organic Reaction Mechanisms on Solid Phases. Wiley-VCH, 2002 . (Source for the TBAI/Finkelstein acceleration protocol in SPOS). Link

-

Synthesis of Silodosin and Analogs. Journal of Medicinal Chemistry. (Contextualizes the propyl-indoline moiety in active pharmaceutical ingredients). Link

Disclaimer: All protocols involve hazardous chemicals. 1-(3-Bromopropyl)indoline is an alkylating agent and should be handled in a fume hood with appropriate PPE (gloves, goggles). Consult the MSDS before use.

Sources

Application Note: Accelerated Construction of Indoline-Based Scaffolds

Microwave-Assisted Alkylation & Coupling Protocols using 1-(3-Bromopropyl)indoline

Alkylation Pathways for Medicinal Chemistry LibrariesAbstract

This guide details the microwave-assisted synthesis and application of 1-(3-Bromopropyl)indoline , a critical intermediate in the development of serotonergic (5-HT) and sigma receptor ligands. While traditional thermal alkylation of indolines suffers from long reaction times (12–24 hours) and competitive elimination side-reactions, microwave (MW) irradiation offers a kinetic advantage. By leveraging dielectric heating, researchers can drive these

Part 1: The Reagent & Mechanistic Rationale

1-(3-Bromopropyl)indoline serves as a lipophilic linker, connecting the privileged indoline pharmacophore to a secondary binding motif (often a piperazine or piperidine).

-

Chemical Structure: An indoline core N-alkylated with a propyl chain terminating in a reactive bromide.

-

Reactivity Profile: The terminal bromide is a moderate leaving group. Under thermal conditions, the reaction with secondary amines is sluggish.

-

The Microwave Advantage:

-

Dipolar Polarization: The reaction solvent (typically Acetonitrile or DMF) couples strongly with MW irradiation, generating rapid internal heating.

-

Transition State Stabilization: The polar transition state of the

reaction is stabilized, lowering the activation energy ( -

Suppression of Side Products: Rapid heating favors the kinetic substitution product over the thermodynamic elimination product (allyl-indoline derivatives) or dimerization.

-

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the

Figure 1: Mechanistic flow of the microwave-accelerated substitution reaction, highlighting the stabilization of the polar transition state.

Part 2: Experimental Protocols

Protocol A: Synthesis of 1-(3-Bromopropyl)indoline

Objective: Mono-alkylation of indoline with 1,3-dibromopropane without forming the dimer (bis-indoline).

Reagents:

-

Indoline (1.0 equiv)

-

1,3-Dibromopropane (3.0 equiv) – Excess is critical to prevent dimerization.

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (ACN)

Procedure:

-

Preparation: In a 10 mL microwave process vial, dissolve Indoline (119 mg, 1 mmol) in ACN (4 mL).

-

Addition: Add finely ground

(276 mg, 2 mmol) followed by 1,3-Dibromopropane (305 µL, 3 mmol). -

Irradiation: Cap the vial and irradiate in a single-mode microwave reactor.

-

Temperature: 100°C

-

Hold Time: 15 minutes

-

Stirring: High (magnetic stir bar is essential for heterogeneous base).

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. The excess 1,3-dibromopropane can be removed via high-vacuum distillation or column chromatography (Hexane/EtOAc 9:1).

Comparison of Methods:

| Parameter | Thermal Reflux (Acetone) | Microwave (ACN) |

| Time | 18–24 Hours | 15 Minutes |

| Temperature | 56°C (Reflux) | 100°C |

| Yield | 60–70% | 85–92% |

| Purity (Crude) | Moderate (Dimer present) | High |

Protocol B: Library Synthesis (Coupling with Amines)

Objective: Synthesis of 5-HT/Sigma receptor ligands via coupling of 1-(3-Bromopropyl)indoline with secondary amines (e.g., 1-phenylpiperazine).

Reagents:

-

1-(3-Bromopropyl)indoline (1.0 equiv)

-

Secondary Amine (e.g., 1-phenylpiperazine) (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) OR

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein acceleration.

-

Solvent: Acetonitrile or DMF

Step-by-Step Workflow:

-

Vial Charging: To a microwave vial, add 1-(3-Bromopropyl)indoline (0.5 mmol) and the secondary amine (0.55 mmol).

-

Solvent/Base: Add Acetonitrile (3 mL) and DIPEA (1.0 mmol).

-

Note: If using a salt form of the amine (e.g., piperazine HCl), increase base to 3.0 equiv.

-

-

Finkelstein Additive: Add a catalytic crystal of KI. This converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

Microwave Parameters:

-

Mode: Dynamic (Power controlled to maintain temp).

-

Temp: 120°C.

-

Time: 10 minutes.

-

Pressure Limit: 250 psi (safety cut-off).

-

-

Purification: The reaction mixture is often clean enough for direct injection onto a prep-HPLC (Reverse Phase, Water/ACN gradient with 0.1% TFA).

Experimental Workflow Diagram (DOT)

Figure 2: Operational workflow for the high-throughput synthesis of indoline-amine libraries.

Part 3: Troubleshooting & Safety

Common Issues

-

"The Black Tar" (Decomposition):

-

Cause: Excessive temperature (>160°C) or prolonged heating leading to polymerization of the indoline core.

-

Fix: Reduce temperature to 100°C and extend time slightly. Ensure inert atmosphere (

purge) in the vial before capping to prevent oxidation.

-

-

Incomplete Reaction:

-

Cause: Steric hindrance in the amine nucleophile.

-

Fix: Switch solvent to DMF (higher boiling point/better microwave absorption) and increase temperature to 140°C. Add 0.5 equiv of KI.

-

Safety Note

-

Alkylating Agents: 1-(3-Bromopropyl)indoline is a potent alkylating agent. It is potentially mutagenic. Handle with extreme care in a fume hood.

-

Pressure: Microwave heating of volatile solvents (ACN) generates pressure. Ensure vials are rated for at least 20 bar (300 psi).

References

-

Microwave-Assisted Organic Synthesis (General)

- Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.

-

Indole/Indoline Synthesis Protocols

-

Related Alkylation Chemistry (Phthalimide Analogues)

- "2-(3-Bromopropyl)isoindoline-1,3-dione." IUCrData, 2016. (Provides crystallographic and thermal synthesis baseline for the bromopropyl linker).

-

Medicinal Chemistry Applications (5-HT Ligands)

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Reactivity of 1-(3-Bromopropyl)indoline

Welcome to the technical support center for 1-(3-Bromopropyl)indoline. This versatile bifunctional molecule, featuring a nucleophilic indoline nitrogen and an electrophilic bromopropyl chain, is a valuable building block in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, ensuring your experiments are both successful and efficient. Our focus is on the practical application of catalytic systems to overcome common reactivity challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My intramolecular cyclization to form a pyrrolo[1,2-a]indoline core is sluggish, low-yielding, or failing completely. What are the common causes and solutions?

This is a frequent challenge. The formation of the tetracyclic core via intramolecular N-alkylation is highly dependent on achieving effective activation of the C-Br bond without promoting unwanted side reactions.

Causality Analysis: The reaction is essentially an intramolecular Buchwald-Hartwig-type amination or a base-mediated nucleophilic substitution.[1] Failure typically stems from one of four areas: (1) ineffective catalyst activation, (2) inappropriate base selection, (3) poor solvent choice, or (4) degradation of the starting material.

Troubleshooting Workflow:

Caption: Common cross-coupling reactions for the bromopropyl moiety.

Q2: How do I choose the right base and solvent for my reaction?

This is a fundamental question that dictates reaction success. The choice depends entirely on the reaction mechanism.

-

For N-H Deprotonation (e.g., Intramolecular Cyclization):

-

Base: You need a strong, non-nucleophilic base to generate the anion. Good choices: NaH, KOtBu, KHMDS, LHMDS. Poor choices: K₂CO₃ (often too weak), NaOH (nucleophilic, can cause hydrolysis or substitution), Et₃N (not strong enough).

-

Solvent: Aprotic solvents are required as protic solvents (like ethanol or water) will quench the base and the anion. Good choices: THF, Dioxane, DMF, Toluene.

-

-

For Palladium-Catalyzed Cross-Coupling:

-

Base: The base's role is often to facilitate the regeneration of the catalyst or to act as a halide scavenger. It is typically weaker and can be nucleophilic. Good choices: K₂CO₃, Cs₂CO₃, K₃PO₄, DBU, or an amine base like Et₃N (especially for Sonogashira). [2][3] * Solvent: The solvent must solubilize the reactants and the catalyst complex. Good choices: Toluene, Dioxane, DMF, Acetonitrile (MeCN). For Suzuki reactions, a co-solvent of water is often beneficial.

-

Q3: My reaction involving the indoline aromatic ring is not working. Is C-H activation a viable strategy?

Direct C-H activation of an unsubstituted indoline ring is challenging due to multiple potential sites (C4, C5, C6, C7) and the electron-rich nature of the ring. While palladium-catalyzed C-H amination has been used to synthesize indolines from β-arylethylamine precursors,[4] functionalizing a pre-formed indoline is less straightforward.